REACTION_CXSMILES
|
[F:1][C:2]([F:18])([C:14]([F:17])([F:16])[F:15])[C:3]([F:13])([F:12])[C:4]([F:11])([F:10])[CH2:5][CH2:6][CH2:7][CH2:8]O.[BrH:19].S(=O)(=O)(O)O>O>[Br:19][CH2:8][CH2:7][CH2:6][CH2:5][C:4]([F:11])([F:10])[C:3]([F:13])([F:12])[C:2]([F:18])([F:1])[C:14]([F:17])([F:16])[F:15]
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(CCCCO)(F)F)(F)F)(C(F)(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with hexanes
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with saturated aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |